
1-(3,4-dimethylphenyl)-N-isobutyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,4-dimethylphenyl)-N-isobutyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrrole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles . These types of structures are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrazine rings would likely contribute to the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrole and pyrazole rings, as well as the other functional groups, would likely contribute to its solubility, stability, and other properties .Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Health Risks
Studies on environmental exposure to various compounds, including organophosphorus (OP) and pyrethroid (PYR) pesticides, have highlighted the significance of monitoring chemical exposure in different populations, especially in children. For instance, research conducted by Babina et al. (2012) in South Australia investigated the extent of environmental exposure to neurotoxic insecticides in preschool children. The study found widespread chronic exposure to OPs and PYRs, with differences in exposure levels among urban, periurban, and rural groups, emphasizing the importance of public health policies on the regulation and use of these chemicals (Babina, Dollard, Pilotto, & Edwards, 2012).
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics and metabolism of chemical compounds is crucial in the development of pharmaceuticals. A study by Martin et al. (1997) on the novel anticonvulsant agent N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) in rats and humans shed light on the metabolic pathways and the formation of metabolites following oral administration. Such studies are foundational in assessing the safety and efficacy of new drugs (Martin, Bishop, Kerr, Moor, Moore, Sheffels, Rashed, Slatter, Berthon-Cedille, Lepage, Descombe, Picard, Baillie, & Levy, 1997).
Environmental and Health Monitoring
The monitoring of environmental pollutants and their metabolites in human populations is vital for understanding the health impacts of chemical exposure. Studies on pyrethroid metabolites in urine samples, for example, provide insights into exposure levels and potential health risks. Research by Ueyama et al. (2022) on the biomonitoring of urinary pyrethroid metabolites in young children in Japan highlighted the exposure to multiple hygiene- and agriculture-purpose pyrethroids, demonstrating the need for continuous surveillance and evaluation of health risks associated with chemical exposure (Ueyama, Ito, Hamada, Oya, Kato, Matsuki, Tamada, Kaneko, Saitoh, Sugiura-Ogasawara, Ebara, & Kamijima, 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)12-21-19(25)18-13-22-24(20(18)23-9-5-6-10-23)17-8-7-15(3)16(4)11-17/h5-11,13-14H,12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJVTWRTVTBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NCC(C)C)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-isobutyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

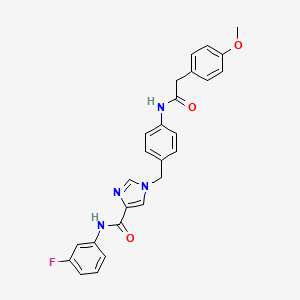
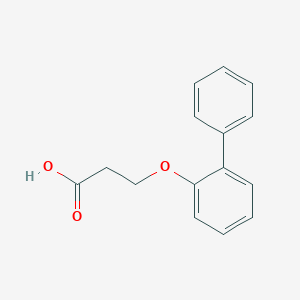
![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide](/img/structure/B2718182.png)
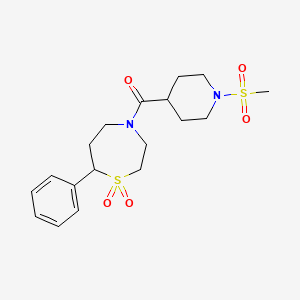
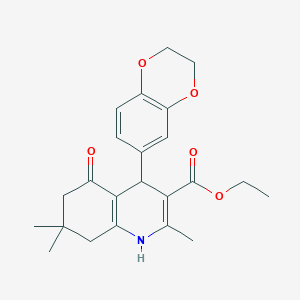
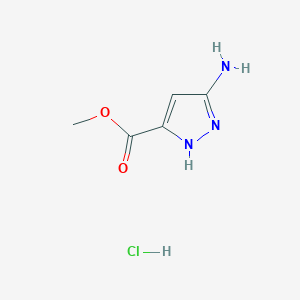
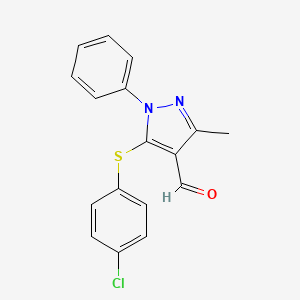
![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2718191.png)

![2-[4-(1-Adamantyl)phenoxy]propanoic acid](/img/structure/B2718193.png)

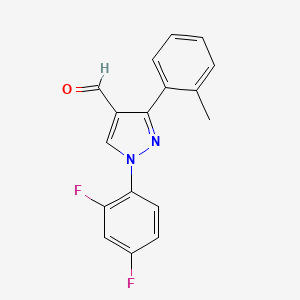

![N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B2718199.png)